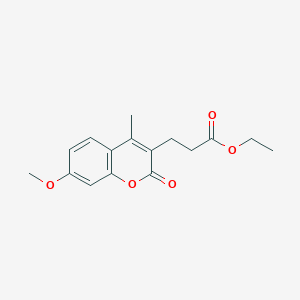

ethyl 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate

Description

Ethyl 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate is a coumarin-derived compound characterized by a methoxy group at the 7-position and a methyl group at the 4-position of the chromen-2-one core. The propanoate ethyl ester at the 3-position enhances its lipophilicity, making it a candidate for studies in medicinal chemistry and materials science.

Properties

IUPAC Name |

ethyl 3-(7-methoxy-4-methyl-2-oxochromen-3-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O5/c1-4-20-15(17)8-7-13-10(2)12-6-5-11(19-3)9-14(12)21-16(13)18/h5-6,9H,4,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTUQJIVMVIAPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OC)OC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate typically involves the following steps:

Starting Materials: The synthesis begins with 7-hydroxy-4-methylcoumarin, which is reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate in dry acetone.

Hydrazine Hydrate Addition: The intermediate product is then treated with hydrazine hydrate to yield the final compound.

Industrial Production Methods

Industrial production of ethyl 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate follows similar synthetic routes but may involve optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent recycling and energy-efficient processes, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.

Scientific Research Applications

Ethyl 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The chromen-2-one core structure can interact with various enzymes and receptors, leading to biological effects such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural similarity to .

Key Findings

Substituent Effects on Lipophilicity :

- The methoxy group in the parent compound (XLogP3 ~2.8) offers moderate lipophilicity, whereas the propoxy variant (XLogP3 3.1) exhibits higher hydrophobicity due to its longer alkyl chain . This suggests that substituent length directly correlates with XLogP3, influencing bioavailability and membrane permeability.

- Halogenation (e.g., 6-Cl in and ) and trifluoromethyl groups introduce electron-withdrawing effects, which may enhance metabolic stability and binding to hydrophobic enzyme pockets .

Electron-Donating vs. Electron-Withdrawing Groups: The nitro-substituted analog () introduces a strong electron-withdrawing group, which could facilitate redox reactions or serve as a fluorescent quencher in probe design .

Steric and Synthetic Considerations: Bulky substituents, such as the 3-methylbenzyl group in , may hinder synthetic accessibility but improve selectivity in biological interactions .

Research Implications

- Medicinal Chemistry : Analogs with halogen or trifluoromethyl groups () are promising for drug development due to enhanced stability and target affinity.

- Materials Science : The methoxy and propoxy variants () could be explored as UV-absorbing agents or fluorescent markers.

Notes

Biological Activity

Ethyl 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate is a synthetic organic compound belonging to the class of chromenone derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, anticancer potential, and mechanisms of action.

Chemical Structure and Composition

The IUPAC name for this compound is ethyl 3-(7-methoxy-4-methyl-2-oxochromen-3-yl)propanoate. Its molecular formula is , and it possesses a molecular weight of approximately .

| Property | Value |

|---|---|

| IUPAC Name | Ethyl 3-(7-methoxy-4-methyl-2-oxochromen-3-yl)propanoate |

| Molecular Formula | C16H18O5 |

| Molecular Weight | 302.31 g/mol |

| CAS Number | Not specified |

Antimicrobial Properties

Research indicates that chromenone derivatives exhibit significant antimicrobial activity . Ethyl 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate has shown effectiveness against various bacterial strains and fungi. Studies have demonstrated that these compounds can inhibit microbial growth, suggesting potential applications in treating infections .

Anticancer Effects

The compound's anticancer properties are attributed to its ability to modulate cell proliferation pathways. It may inhibit specific enzymes involved in tumor growth and metastasis. For instance, chromenone derivatives have been shown to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell cycle progression .

Mechanism of Action:

The mechanism involves binding to specific molecular targets, which leads to alterations in enzyme activity and gene expression. This modulation can result in reduced cell viability and increased apoptosis in cancer cells .

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various chromenone derivatives, including ethyl 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate, against common pathogens like Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial counts with minimal inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

- Anticancer Evaluation : In vitro studies on human breast cancer cell lines demonstrated that treatment with ethyl 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate led to a decrease in cell viability by approximately 60% after 48 hours of exposure. The study highlighted the induction of apoptosis through increased expression of pro-apoptotic proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.